molecular formula C17H17FN2O2 B2908523 2-(4-Fluorophenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone CAS No. 1903245-02-2

2-(4-Fluorophenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone

Cat. No. B2908523
CAS RN: 1903245-02-2
M. Wt: 300.333
InChI Key: RUPKDHLIJKPRRV-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone is a synthetic compound that belongs to the class of pyrrolidinyl aryl ketones. It is commonly known as FPE or 4'-Fluoro-PVP. This compound is used in scientific research for its pharmacological properties and potential therapeutic applications. The purpose of

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone involves the inhibition of the dopamine transporter, norepinephrine transporter, and serotonin transporter. By inhibiting these transporters, the compound increases the levels of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in neurotransmitter activity, which can have therapeutic effects on various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-Fluorophenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone are related to its ability to inhibit the dopamine transporter, norepinephrine transporter, and serotonin transporter. This leads to an increase in the levels of these neurotransmitters in the brain, which can have various effects on the body. For example, an increase in dopamine levels can lead to increased motivation, attention, and pleasure. An increase in norepinephrine levels can lead to increased arousal and alertness. An increase in serotonin levels can lead to improved mood and decreased anxiety.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-Fluorophenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone in lab experiments are related to its pharmacological properties. It has a high affinity for the dopamine transporter, norepinephrine transporter, and serotonin transporter, which makes it a potent inhibitor of these transporters. This allows for the study of the effects of increased neurotransmitter activity on various neurological and psychiatric disorders.
The limitations of using 2-(4-Fluorophenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone in lab experiments are related to its potential toxicity and abuse potential. This compound has not been extensively studied in humans, and its long-term effects are not well understood. Additionally, because it has activity at the dopamine transporter, it has the potential for abuse and addiction.

Future Directions

There are several future directions for research on 2-(4-Fluorophenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone. One direction is to study its potential therapeutic applications in the treatment of neurological and psychiatric disorders, such as ADHD and depression. Another direction is to study its potential toxicity and long-term effects in humans. Additionally, further research is needed to understand its mechanism of action and its effects on neurotransmitter activity in the brain.

Synthesis Methods

The synthesis of 2-(4-Fluorophenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone involves the reaction of 4-fluorobenzaldehyde with pyrrolidine and 2-pyridinecarboxylic acid. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as acetonitrile. The product is purified by column chromatography to obtain the pure compound.

Scientific Research Applications

2-(4-Fluorophenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone is used in scientific research for its pharmacological properties. It has been found to be a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This compound has also been shown to have activity at the norepinephrine and serotonin transporters. Due to its ability to inhibit these transporters, it has potential therapeutic applications in the treatment of various neurological and psychiatric disorders, such as attention deficit hyperactivity disorder (ADHD) and depression.

properties

IUPAC Name

2-(4-fluorophenyl)-1-(3-pyridin-2-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2/c18-14-6-4-13(5-7-14)11-17(21)20-10-8-15(12-20)22-16-3-1-2-9-19-16/h1-7,9,15H,8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPKDHLIJKPRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC=N2)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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